

# A Spectroscopic Comparison of Thiochromanone 1,1-Dioxide Derivatives

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## Compound of Interest

Compound Name: *Thiochromanone 1,1-dioxide*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various **Thiochromanone 1,1-dioxide** derivatives. The information is supported by experimental data to facilitate analysis and further research.

Thiochromanone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The addition of a 1,1-dioxide group to the thiochromanone core can modulate its electronic properties and biological activity. A thorough spectroscopic analysis is crucial for the structural elucidation and purity assessment of these synthesized compounds. This guide summarizes key spectroscopic data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for a selection of **Thiochromanone 1,1-dioxide** derivatives.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several **Thiochromanone 1,1-dioxide** derivatives, providing a basis for comparison.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)	DMSO-d <sub>6</sub>	10.29 (s, 1H, CONH), 7.86 (t, J = 1.6 Hz, 1H, Ph-H), 7.54 (d, J = 1.2 Hz, 1H, Ph-H), 7.52 (s, 1H, Ph-H), 7.31 (d, J = 1.2 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 2H, Ph-H), 7.05 (t, J = 7.2 Hz, 1H, Ph-H), 4.18 (dd, <sup>1</sup> J = 4.8 Hz, <sup>2</sup> J = 7.2 Hz, 1H, SCH), 3.29 (dd, <sup>1</sup> J = 7.2 Hz, <sup>2</sup> J = 18.0 Hz, 1H, CH <sub>2</sub> ), 3.15 (dd, <sup>1</sup> J = 4.4 Hz, <sup>2</sup> J = 18.0 Hz, 1H, CH <sub>2</sub> ) [3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	DMSO-d <sub>6</sub>	10.46 (s, 1H, CONH), 7.78 (s, 1H, Ph-H), 7.53 (d, J = 8.8 Hz, 2H, Ph-H), 7.34 (d, J = 8.8 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J = 8.0 Hz, 1H, Ph-H), 4.31 (t, J = 4.8 Hz, 1H, SCH), 3.16 (dd, <sup>1</sup> J = 4.0 Hz, <sup>2</sup> J = 16.8 Hz, 1H, CH <sub>2</sub> ), 3.09 (dd, <sup>1</sup> J = 4.8 Hz, <sup>2</sup> J = 16.8 Hz, 1H, CH <sub>2</sub> ), 2.29 (s, 3H, CH <sub>3</sub> ) [3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	DMSO-d <sub>6</sub>	10.24 (s, 1H, CONH), 7.88 (d, J = 2.8 Hz, 1H, Ph-H), 7.52 (dd, <sup>1</sup> J = 2.4 Hz, <sup>2</sup> J = 8.4 Hz, 1H, Ph-H), 7.38 (d, J = 8.8 Hz, 3H, Ph-H), 7.08 (d, J = 8.0 Hz, 2H, Ph-H), 4.33 (t, J = 4.4 Hz, 1H, SCH), 3.21 (dd, <sup>1</sup> J = 4.4 Hz, <sup>2</sup> J = 16.8 Hz, 1H, CH <sub>2</sub> ), 3.12 (dd, <sup>1</sup> J = 4.8 Hz, <sup>2</sup> J = 16.8

4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)	DMSO-d <sub>6</sub>	Hz, 1H, CH <sub>2</sub> ), 2.23 (s, 3H, CH <sub>3</sub> )[3]
		11.46 (s, 1H, OH), 10.26 (s, 1H, CONH), 7.71 (s, 1H, Ph-H), 7.54 (d, J = 8.0 Hz, 2H, Ph-H), 7.30 (t, J = 8.0 Hz, 2H, Ph-H), 7.15 (d, J = 8.0 Hz, 1H, Ph-H), 7.09–7.03 (m, 2H, Ph-H), 4.10 (t, J = 6.4 Hz, 1H, SCH), 3.20 (d, J = 1.6 Hz, 2H, CH <sub>2</sub> ), 2.28 (s, 3H, CH <sub>3</sub> )[3]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm)
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)	DMSO-d <sub>6</sub>	168.38, 149.92, 139.16, 132.55, 131.57, 130.63, 130.26, 129.28, 129.05, 129.45, 124.05, 119.60, 42.67, 28.32[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	DMSO-d <sub>6</sub>	192.57, 169.25, 138.13, 135.29, 134.85, 134.78, 130.57, 129.21, 128.24, 127.59, 121.02, 42.79, 40.98, 20.83[3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	DMSO-d <sub>6</sub>	191.57, 168.75, 137.35, 136.54, 133.53, 133.06, 132.09, 130.49, 129.74, 129.69, 127.08, 119.48, 40.60, 40.42, 20.88[3]
4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)	DMSO-d <sub>6</sub>	168.48, 150.85, 139.22, 135.40, 130.73, 130.26, 129.42, 129.26, 128.41, 125.74, 124.00, 119.60, 43.42, 29.13, 21.19[3]
Thiochromone 1,1-dioxide	Not specified	Not specified in detail, but a spectrum is available for viewing.[4]

Table 3: IR Spectroscopic Data of Thiochromanone Derivatives

Compound Name	Key Absorption Bands (cm <sup>-1</sup> )
2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3180, 3100 (N-H), 1665 (C=O), 1040 (S=O)[5]
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3160, 3100 (N-H), 1680, 1640 (C=O), 1040 (S=O)[5]
9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure)	3180, 3100 (N-H), 1690, 1640 (C=O), 1035 (S=O)[5]
Thiochromone and derivatives	C=O absorption for yrones: 1601-1649 cm <sup>-1</sup> ; C=O for thiopyranones: 1606-1635 cm <sup>-1</sup> [6]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Thiochromanone Derivatives

Compound Name	Ionization Mode	Calculated m/z [M+Na] <sup>+</sup>	Found m/z [M+Na] <sup>+</sup>
6-chloro-4-(hydroxyimino)-N-phenylthiochromane-2-carboxamide (4a)	ESI	355.02785	355.02769[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)	ESI	354.03260	354.03244[3]
6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d)	ESI	354.03260	354.03258[3]
4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m)	ESI	335.08247	335.08237[3]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Thiochromanone 1,1-dioxide** derivatives, based on common practices reported in the literature.[3][7][8]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz spectrometer.  
[3][7][8]
- Sample Preparation: Approximately 20 mg of the compound is dissolved in a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .[9] The solution is then transferred to an NMR tube.
- Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

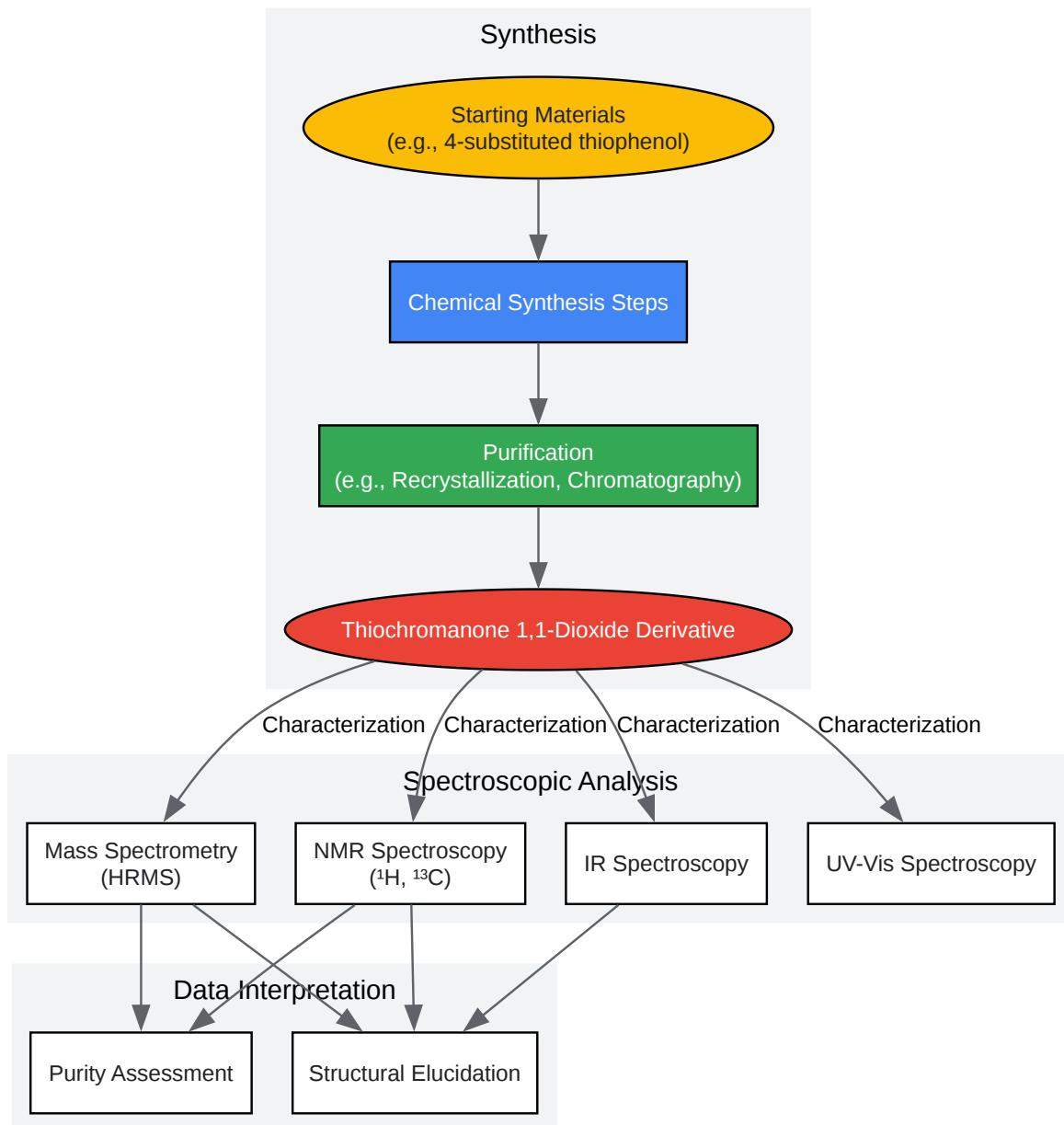
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation: Samples can be analyzed as neat compounds or by preparing KBr pellets.[9][10] For KBr pellets, a small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet.
- Data Acquisition: Spectra are typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra are often obtained using a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3][7]
- Sample Preparation: 1-2 mg of the sample is dissolved in 1 mL of HPLC grade acetonitrile.  
[9]
- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired molecular ions, such as  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ , or  $[\text{M}-\text{H}]^-$ .

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **Thiochromanone 1,1-dioxide** derivatives.



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Caption: General workflow for synthesis and spectroscopic analysis.

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## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 4. [dev.spectrabase.com](http://dev.spectrabase.com) [dev.spectrabase.com]
- 5. [cdnsciencepub.com](http://cdnsciencepub.com) [cdnsciencepub.com]
- 6. [mdpi.com](http://mdpi.com) [mdpi.com]
- 7. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [preprints.org](http://preprints.org) [preprints.org]
- 9. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [ijrpas.com](http://ijrpas.com) [ijrpas.com]
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